6.97‑Unit Increase in Calculated log P Relative to the Parent Ethane‑1,2‑Diamine Scaffold
CAS 627523‑46‑0 exhibits a computed log P of 4.97, whereas unsubstituted ethane‑1,2‑diamine has a computed XLogP3 of ‑2 [1]. This represents a Δlog P of +6.97 units, translating to a >10⁶‑fold increase in octanol‑water partition coefficient. The differential arises from the combined hydrophobic effect of the 2‑phenylpropyl and 2,4,4‑trimethylpentan‑2‑yl substituents .
| Evidence Dimension | Calculated lipophilicity (log P / XLogP3) |
|---|---|
| Target Compound Data | log P = 4.97 (Chemsrc, computed) |
| Comparator Or Baseline | Ethane‑1,2‑diamine: XLogP3 = -2 (PubChem) |
| Quantified Difference | Δlog P = +6.97 (~10⁶⁹⁷‑fold higher partition) |
| Conditions | Computational prediction; Chemsrc (LogP) vs PubChem (XLogP3) |
Why This Matters
An increase of >6 log units in lipophilicity is decisive for applications requiring partitioning into hydrophobic media—such as non‑polar solvents, polymeric matrices, or lipid membranes—where the parent diamine would remain almost exclusively in the aqueous phase.
- [1] PubChem. Ethylenediamine. CID 3301. https://pubchem.ncbi.nlm.nih.gov/compound/3301 (accessed 2025-10-02). XLogP3 = -2. View Source
